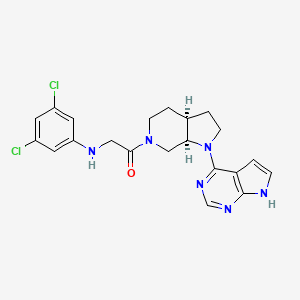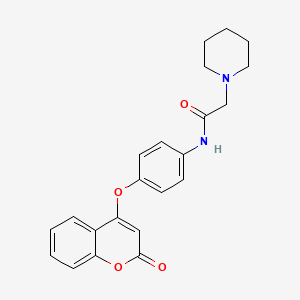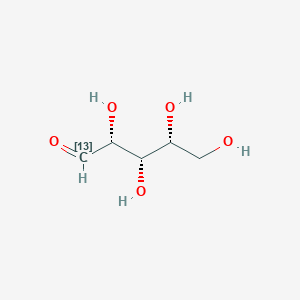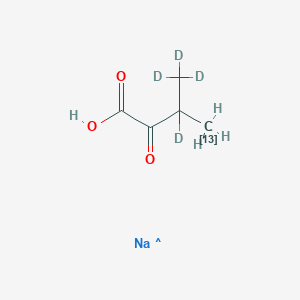
Sodium 3-methyl-2-oxobutanoate-13C,d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 3-methyl-2-oxobutanoate-13C,d4 is a labeled compound used primarily in scientific research. It is the deuterium and carbon-13 labeled version of Sodium 3-methyl-2-oxobutanoate, which is a precursor of pantothenic acid in Escherichia coli . This compound is valuable in various research applications due to its stable isotope labeling, which allows for precise tracking and quantification in metabolic studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 3-methyl-2-oxobutanoate-13C,d4 involves the incorporation of stable isotopes of hydrogen (deuterium) and carbon (carbon-13) into the parent compound, Sodium 3-methyl-2-oxobutanoate . The specific synthetic routes and reaction conditions are proprietary and often involve multiple steps, including isotope exchange reactions and purification processes .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using advanced chemical engineering techniques. These methods ensure high purity and consistent labeling of the compound, which is crucial for its use in research .
Chemical Reactions Analysis
Types of Reactions
Sodium 3-methyl-2-oxobutanoate-13C,d4 can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding acids or other oxidized forms.
Reduction: Conversion to alcohols or other reduced forms.
Substitution: Replacement of functional groups with other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Sodium 3-methyl-2-oxobutanoate-13C,d4 has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Sodium 3-methyl-2-oxobutanoate-13C,d4 involves its incorporation into metabolic pathways where it acts as a precursor to pantothenic acid . The labeled isotopes allow researchers to track its transformation and interaction with various enzymes and metabolic intermediates . This provides insights into the molecular targets and pathways involved in its metabolism .
Comparison with Similar Compounds
Sodium 3-methyl-2-oxobutanoate-13C,d4 is unique due to its stable isotope labeling, which distinguishes it from other similar compounds. Some similar compounds include:
Sodium 3-methyl-2-oxobutanoate: The unlabeled parent compound.
Sodium 3-methyl-2-oxobutanoate-13C: Labeled with carbon-13 but not deuterium.
Sodium 3-methyl-2-oxobutanoate-d4: Labeled with deuterium but not carbon-13.
These compounds are used in similar research applications but differ in their labeling, which affects their specific use and the type of information they provide .
Properties
Molecular Formula |
C5H8NaO3 |
|---|---|
Molecular Weight |
144.12 g/mol |
InChI |
InChI=1S/C5H8O3.Na/c1-3(2)4(6)5(7)8;/h3H,1-2H3,(H,7,8);/i1D3,2+1,3D; |
InChI Key |
ZYUOMWUHRSDZMY-KDMRDBLJSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([13CH3])C(=O)C(=O)O.[Na] |
Canonical SMILES |
CC(C)C(=O)C(=O)O.[Na] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


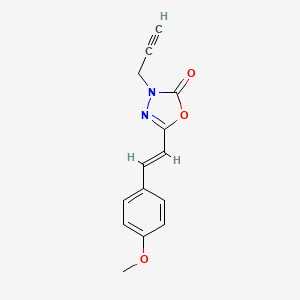
![3-[(2Z)-2-[(2E,4E,6E)-7-[3-(2-carboxyethyl)-1,1-dimethylbenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indol-3-yl]propanoate](/img/structure/B15140652.png)




![N-[1-[(2R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B15140669.png)


![disodium;[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate](/img/structure/B15140690.png)
